Cas no 39769-09-0 (4-Fluoro-N-(4-fluorobenzylidene)aniline)

4-Fluoro-N-(4-fluorobenzylidene)aniline is a fluorinated Schiff base compound characterized by its aromatic fluorine substituents, which enhance its electronic and steric properties. This compound is commonly utilized in organic synthesis, particularly as an intermediate in the preparation of advanced materials, pharmaceuticals, and liquid crystals. The presence of fluorine atoms improves thermal stability and influences reactivity, making it valuable for applications requiring precise molecular tuning. Its well-defined structure and high purity make it suitable for research in coordination chemistry and catalysis. The compound’s crystalline nature facilitates characterization and handling in laboratory settings.
4-Fluoro-N-(4-fluorobenzylidene)aniline structure
39769-09-0 structure
Product name:4-Fluoro-N-(4-fluorobenzylidene)aniline
CAS No:39769-09-0
MF:C13H9F2N
MW:217.2141
MDL:MFCD00017950
CID:820897
PubChem ID:253660335

4-Fluoro-N-(4-fluorobenzylidene)aniline Chemical and Physical Properties

Names and Identifiers

    • 4,4’-Difluorobenzylideneaniline
    • 4-Fluoro-N-(4-fluorobenzylidene)aniline
    • 4,4 -Difluorobenzylideneaniline
    • 4,4'-DIFLUOROBENZYLIDENEANILIN
    • N,1-bis(4-fluorophenyl)methanimine
    • 4,4′-Difluorobenzylideneaniline
    • 4,4'-Difluorobenzylideneaniline
    • (E)-4-fluoro-N-(4-fluorobenzylidene)aniline
    • (1E)-1,2-bis(4-fluorophenyl)-1-azaethene
    • PC0720
    • SBB095391
    • N-(4-Fluorobenzylidene)-4-fluoroaniline
    • (4-fluorobenzylidene)(4-fluorophenyl)amine
    • N-(4-fluorophenyl)-4-fluorobenzylideneamine
    • F0
    • N-(4-Fluorobenzylidene)-4-fluoroaniline, 97%
    • MFCD00017950
    • SCHEMBL20186948
    • D90688
    • SCHEMBL12416606
    • DTXSID20370393
    • F0892
    • AKOS003409770
    • DB-049479
    • 4,4''-Difluorobenzylideneaniline
    • 4,4-DIFLUOROBENZYLIDENEANILINE
    • 164362-62-3
    • LS-14177
    • CS-0197204
    • 39769-09-0
    • (E)-N,1-bis(4-fluorophenyl)methanimine
    • MDL: MFCD00017950
    • Inchi: 1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H/b16-9+
    • InChI Key: FRNJXANITCYEMD-CXUHLZMHSA-N
    • SMILES: FC1C([H])=C([H])C(/C(/[H])=N/C2C([H])=C([H])C(=C([H])C=2[H])F)=C([H])C=1[H]

Computed Properties

  • Exact Mass: 217.07000
  • Monoisotopic Mass: 217.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 12.4
  • XLogP3: 3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 63.0 to 67.0 deg-C
  • Boiling Point: 307.4±27.0 °C at 760 mmHg
  • Flash Point: 139.7±23.7 °C
  • PSA: 12.36000
  • LogP: 3.71540
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Solubility: Not available

4-Fluoro-N-(4-fluorobenzylidene)aniline Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H335
  • Warning Statement: P261-P280-P305 + P351 + P338
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 22-37/38-41-51/53
  • Safety Instruction: S36/37
  • Hazardous Material Identification: Xn N Xi
  • Safety Term:S36/37
  • Risk Phrases:R20/21/22
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Fluoro-N-(4-fluorobenzylidene)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0892-1G
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 >98.0%(GC)(T)
1g
¥190.00 2024-04-16
Apollo Scientific
PC0720-1g
4,4'-Difluorobenzylideneaniline
39769-09-0
1g
£55.00 2023-09-01
eNovation Chemicals LLC
Y1256424-5g
4,4-DIFLUOROBENZYLIDENEANILINE
39769-09-0 95%
5g
$155 2024-06-07
eNovation Chemicals LLC
Y1256424-25g
4,4-DIFLUOROBENZYLIDENEANILINE
39769-09-0 95%
25g
$500 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
JJ156-200mg
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 98.0%(GC&T)
200mg
¥119.0 2022-03-01
abcr
AB228176-1 g
4,4'-Difluorobenzylideneaniline; .
39769-09-0
1g
€63.00 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F862124-1g
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 ≥98%(GC)(T)
1g
¥207.00 2021-09-22
TRC
F597748-500mg
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0
500mg
$ 95.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0892-5g
4-Fluoro-N-(4-fluorobenzylidene)aniline
39769-09-0 98.0%(GC&T)
5g
¥690.0 2022-07-28
SHENG KE LU SI SHENG WU JI SHU
sc-235935-1 g
N-(4-Fluorobenzylidene)-4-fluoroaniline,
39769-09-0
1g
¥218.00 2023-07-10

4-Fluoro-N-(4-fluorobenzylidene)aniline Production Method

4-Fluoro-N-(4-fluorobenzylidene)aniline Related Literature

Additional information on 4-Fluoro-N-(4-fluorobenzylidene)aniline

Recent Advances in the Study of 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0)

The compound 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This Schiff base derivative, characterized by its unique fluorinated aromatic structure, has shown promising potential in various applications, including medicinal chemistry, material science, and catalysis. Recent studies have focused on elucidating its synthesis, physicochemical properties, and biological activities, providing valuable insights into its utility as a versatile chemical entity.

One of the key areas of research has been the synthesis and optimization of 4-Fluoro-N-(4-fluorobenzylidene)aniline. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient one-pot synthesis method using 4-fluoroaniline and 4-fluorobenzaldehyde under mild conditions, achieving a high yield of over 85%. The researchers highlighted the role of solvent choice and catalyst in improving the reaction efficiency, with ethanol and acetic acid proving to be optimal for this transformation. This advancement is particularly relevant for scalable production, which is crucial for further pharmacological evaluations.

In the realm of medicinal chemistry, 4-Fluoro-N-(4-fluorobenzylidene)aniline has been investigated for its potential as a bioactive scaffold. A recent preprint on bioRxiv (2024) reported its inhibitory activity against certain kinase enzymes implicated in inflammatory diseases. Molecular docking studies revealed that the compound's fluorinated aromatic rings facilitate strong interactions with the hydrophobic pockets of target proteins, suggesting its utility in designing novel kinase inhibitors. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic properties.

Material science applications have also been explored, with a focus on the compound's photophysical properties. Research published in Advanced Materials Interfaces (2023) demonstrated that 4-Fluoro-N-(4-fluorobenzylidene)aniline exhibits notable fluorescence emission in the blue-green region, making it a candidate for organic light-emitting diodes (OLEDs). The study attributed this property to the extended π-conjugation system stabilized by intramolecular hydrogen bonding, a feature that could be leveraged in optoelectronic device design.

Despite these promising developments, challenges remain in the widespread application of 4-Fluoro-N-(4-fluorobenzylidene)aniline. A critical review in Chemical Reviews (2023) pointed out the need for more comprehensive toxicity studies, as preliminary data suggest potential hepatotoxicity at higher concentrations. Additionally, the compound's stability under physiological conditions requires further investigation to assess its suitability for long-term therapeutic use. These gaps present opportunities for future research to fully realize the potential of this intriguing molecule.

In conclusion, recent studies on 4-Fluoro-N-(4-fluorobenzylidene)aniline (CAS: 39769-09-0) have expanded our understanding of its multifaceted applications in chemical biology and pharmaceutical sciences. While significant progress has been made in synthesis optimization and preliminary biological evaluation, further research is needed to address safety concerns and explore its full therapeutic potential. The compound's unique structural features continue to make it a compelling subject for interdisciplinary research at the chemistry-biology interface.

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